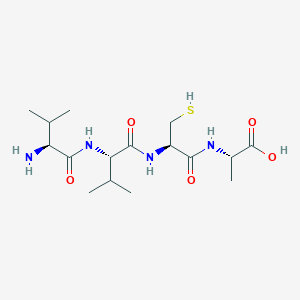
Ethyl (4-amino-4-oxo-2-butanyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-amino-4-oxo-2-butanyl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-amino-4-oxo-2-butanyl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl carbamate with a suitable amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Another method involves the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-amino-4-oxo-2-butanyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or amines.
Applications De Recherche Scientifique
Ethyl (4-amino-4-oxo-2-butanyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (4-amino-4-oxo-2-butanyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: Another carbamate ester with similar chemical properties but different applications.
Isopropyl carbamate: Used in similar industrial applications but with different reactivity and stability.
Phenyl carbamate: Known for its use in organic synthesis and as a protecting group.
Uniqueness
Ethyl (4-amino-4-oxo-2-butanyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various scientific fields.
Propriétés
Numéro CAS |
756579-83-6 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
ethyl N-(4-amino-4-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-3-12-7(11)9-5(2)4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |
Clé InChI |
ZPKZWIFFQCKNDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)

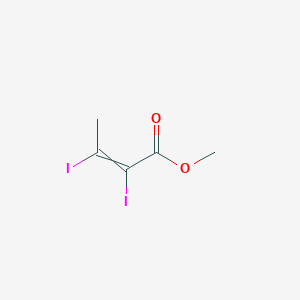
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
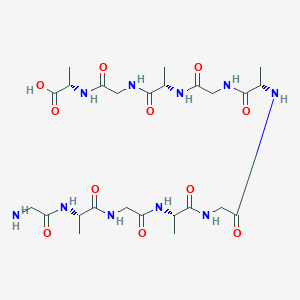
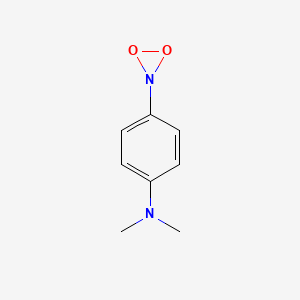

![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)
![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
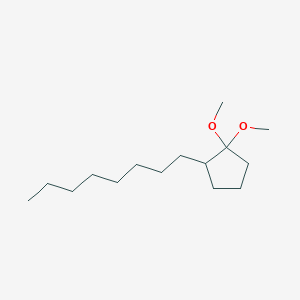
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)

![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
